molecular formula C11H13BrMgO2 B118964 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 142402-62-8

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Cat. No. B118964
M. Wt: 281.43 g/mol
InChI Key: WCSXXSBILKTDEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide" is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, making them valuable in the construction of complex organic molecules.

Synthesis Analysis

The synthesis of phenylmagnesium bromides with intramolecularly coordinating substituents can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. This method is preferred over the direct reaction of analogous bromides with magnesium, as the latter can result in extensive ether cleavage in the substituents, especially when n>1 .

Molecular Structure Analysis

The molecular structure of phenylmagnesium bromides is influenced by the presence of intramolecular coordination. This coordination can induce higher coordination states in the Grignard reagent, which can be crucial for its reactivity and stability .

Chemical Reactions Analysis

Grignard reagents are known for their participation in a variety of chemical reactions. For instance, they can be used in the synthesis of tetrahydrobenzo(b)pyran derivatives, which can be catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media . Additionally, the pyrolysis of tetrahydropyranyl phenoxy ethers, which are structurally related to the compound , has been studied, revealing insights into the kinetics and mechanisms of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylmagnesium bromides are significantly affected by their intramolecular coordination. This coordination can alter the reactivity and stability of the Grignard reagent. For example, the presence of ether substituents can lead to complications in synthesis due to potential cleavage . The pyrolysis of related compounds has shown that the presence of electron-donating or electron-withdrawing groups can influence the rate constants of the reactions, indicating the importance of the substituents' electronic effects on the properties of these compounds .

Scientific Research Applications

Synthesis Applications

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various synthesis processes. For instance, it is involved in the selective reaction with cinnamaldehyde to yield diphenyl(styryl)methane derivatives, which is a part of a method to create 2-phenyl-4H-1-benzopyrans (Casiraghi, Casnati, & Salerno, 1971). Additionally, this compound plays a role in the synthesis of 3-aryl-3-butenoic acids and their esters, demonstrating its utility in creating substituted polystyrenes (Itoh, Harada, & Nagashima, 1991).

Reactions with Carbon Nucleophiles

Phenylmagnesium bromide, a related compound, has been studied for its reactions with carbon nucleophiles, leading to the formation of products like biphenyl through processes involving one-electron transfer (Bartlett et al., 1983). These reactions showcase the versatility of phenylmagnesium bromides in organic synthesis.

Kinetic and Mechanistic Studies

The kinetics and mechanisms of reactions involving compounds like 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide are also a subject of research. Studies on the pyrolysis of related tetrahydropyranyl phenoxy ethers in the gas-phase provide insights into the reaction kinetics and mechanisms, contributing to a deeper understanding of these chemical processes (Álvarez-Aular et al., 2018).

Coordination and Stability Studies

Research into the coordination and stability of phenylmagnesium bromides with intramolecular coordinating substituents highlights the complexity and intricacy of these compounds. Studies on compounds like phenylmagnesium bromides with intramolecularly coordinating substituents reveal unusual penta- or hexa-coordination, influenced by intramolecular coordination (Markies et al., 1991).

properties

IUPAC Name

magnesium;2-(phenoxy)oxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSXXSBILKTDEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

CAS RN

142402-62-8
Record name 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Reactant of Route 4
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Reactant of Route 5
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Reactant of Route 6
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Citations

For This Compound
2
Citations
TD Heightman, JF Callahan, E Chiarparin… - Journal of medicinal …, 2019 - ACS Publications
The KEAP1–NRF2-mediated cytoprotective response plays a key role in cellular homoeostasis. Insufficient NRF2 signaling during chronic oxidative stress may be associated with the …
Number of citations: 60 pubs.acs.org
A Bricelj, C Steinebach, R Kuchta, M Gütschow… - Frontiers in …, 2021 - frontiersin.org
Proteolysis-targeting chimeras (PROTACs) have received tremendous attention as a new and exciting class of therapeutic agents that promise to significantly impact drug discovery. …
Number of citations: 91 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.